N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide
Description
N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide is a 1,2,4-triazole derivative characterized by a sulfanylidene (C=S) group at position 5 of the triazoline ring and a Z-configuration ethenyl bridge connecting the 2-fluorophenyl and 4-methylbenzamide substituents. Its synthesis involves S-alkylation of tautomeric 1,2,4-triazole-3-thiones, as described in . The compound’s structure is stabilized in the thione tautomeric form, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and the presence of νC=S (1247–1255 cm⁻¹) in IR spectra, alongside ¹H-/¹³C-NMR data .
Properties
IUPAC Name |
N-[(Z)-2-(2-fluorophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c1-11-6-8-12(9-7-11)17(24)20-15(16-21-18(25)23-22-16)10-13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)(H2,21,22,23,25)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACFEDPPODEEMK-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2F)/C3=NC(=S)NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocarbohydrazide Cyclization
Thiocarbohydrazide reacts with methyl 4-(5-cyano-1H-benzimidazol-2-yl)benzoate under alkaline conditions to form the triazole ring. Key steps include:
Sodium Metabisulfite-Mediated Cyclization
Alternative methods use sodium metabisulfite to stabilize intermediates during triazole formation. For example, diazonium salts derived from 4-aminophenyl acetic acid react with 2-carboxyaldehyde furan to yield triazole precursors.
Introduction of the 2-Fluorophenyl Group
The Z-configured ethenyl-fluorophenyl sidechain is introduced via Knoevenagel condensation or Wittig-like reactions:
Condensation with 2-Fluorobenzaldehyde
-
Substrate : 3-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole.
-
Reagents : 2-Fluorobenzaldehyde, catalytic H2SO4.
-
Conditions : Ethanol-dioxane (3:1 v/v), reflux at 90°C for 12 hours.
-
Stereochemical Control : The Z-configuration is favored by steric hindrance from the triazole’s sulfanylidene group, as confirmed by NOESY spectroscopy.
Amide Coupling with 4-Methylbenzamide
The final step involves coupling the fluorophenyl-triazole intermediate with 4-methylbenzoyl chloride:
Schotten-Baumann Reaction
-
Reagents : 4-Methylbenzoyl chloride, aqueous NaOH (5%).
-
Conditions : Dichloromethane-water biphasic system, 0–5°C, stirring for 4 hours.
-
Workup : The organic layer is dried over Na2SO4, filtered, and concentrated. Crude product is recrystallized from ethanol to achieve >95% purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce stereoselectivity. Ethanol balances yield (78–85%) and Z/E selectivity (9:1).
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% |
| Temperature | 80°C | +20% |
| Catalyst (H2SO4) | 0.5 mol% | +12% |
Catalytic Additives
Triethylamine (1 equiv.) suppresses side reactions during amide coupling, improving yields from 65% to 82%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) shows ≥98% purity at 254 nm.
Challenges and Mitigation
Stereochemical Drift
Prolonged heating (>12 hours) promotes Z→E isomerization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl linkage or the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of this compound relates to its anticancer properties . Research indicates that derivatives containing triazole rings exhibit significant antitumor activity. For instance, compounds similar to N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide have been evaluated for their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated a series of triazole-containing compounds for their ability to inhibit cell growth in human tumor cells. The results demonstrated that these compounds exhibited mean growth inhibition rates indicating their potential as anticancer agents .
| Compound | Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| Example 1 | A549 (Lung) | 15.72 | 50.68 |
| Example 2 | MCF7 (Breast) | 12.53 | 45.00 |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . Triazole derivatives are known for their broad-spectrum activity against bacteria and fungi. This compound's structure allows for potential modifications that could enhance its antimicrobial efficacy.
Research Insights
Studies have demonstrated that similar triazole derivatives possess antibacterial and antifungal properties, making them suitable candidates for further exploration in treating infections .
CFTR Modulation
Another application area for this compound is its role as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator . Compounds with structural similarities have been investigated for their ability to enhance CFTR function, which is crucial in the treatment of cystic fibrosis.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various chemical pathways that allow for the introduction of different functional groups. This flexibility in synthesis enhances its applicability in drug design.
Synthetic Pathways
The synthesis typically involves:
- Formation of the triazole ring via cyclization reactions.
- Introduction of the fluorophenyl and methylbenzamide moieties through substitution reactions.
Mechanism of Action
The mechanism of action of N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring may participate in hydrogen bonding or coordination with metal ions. The sulfanylidene group can act as a nucleophile or electrophile, depending on the reaction conditions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Research Findings and Challenges
- Tautomeric Stability : The thione form’s dominance in the target compound (supported by IR/NMR) enhances its stability under physiological conditions compared to thiol forms .
- Structural Optimization : Substitution at the 4-methylbenzamide position could modulate solubility and target affinity, as seen in carfentrazone-ethyl’s ester group .
- Synthesis Scalability : S-alkylation yields (60–75%) are lower than fluconazole’s 90%, indicating a need for catalytic optimization .
Biological Activity
The compound N-[(1Z)-2-(2-Fluorophenyl)-1-(5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL)ethenyl]-4-methylbenzamide is a novel derivative of the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
-
Antibacterial Properties :
- Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial activity against various strains of bacteria. For instance, studies have shown that certain triazole derivatives exhibit effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 8 μg/mL for specific derivatives .
- The presence of the fluorophenyl group in the structure enhances the lipophilicity and membrane permeability of the compound, contributing to its antibacterial efficacy .
-
Antifungal Properties :
- The antifungal activity of triazoles is primarily attributed to their ability to inhibit ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This mechanism has been well-documented in triazole derivatives used clinically .
- Recent studies have indicated that compounds similar to the one show promising antifungal activity against Candida albicans, outperforming traditional antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been a focal point in recent research. The compound under discussion has shown cytotoxic effects on various cancer cell lines:
- Case Study : A derivative with a similar structure was tested against SKOV3 (ovarian cancer) and MCF-7 (breast cancer) cell lines, demonstrating IC50 values ranging from 13.67 to 18.62 μM, indicating significant cytotoxicity .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis and inhibition of cell proliferation pathways through interaction with specific molecular targets within cancer cells .
Other Pharmacological Activities
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- Substituents Influence : The introduction of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antibacterial potency by increasing electron density at reactive sites on bacterial enzymes .
- Linker Variations : Modifications in the linker between the triazole and aromatic rings can significantly affect both solubility and biological activity. A flexible linker may improve binding affinity to target proteins .
Data Table: Biological Activities of Related Triazole Derivatives
Q & A
Q. What are the recommended synthetic routes for N-[(1Z)-...]benzamide, and how can purity be optimized?
The compound is synthesized via multi-step organic reactions, often involving:
- Copolymerization strategies (e.g., radical-initiated reactions with sulfonamide intermediates) .
- Flow chemistry techniques to enhance reaction efficiency and reduce side products, such as using continuous-flow reactors for precise temperature and stoichiometric control . Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using DMSO/water mixtures). Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. How is the molecular structure of N-[(1Z)-...]benzamide characterized experimentally?
Key methods include:
Q. What computational modeling approaches predict the electronic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity.
- Electrostatic potential maps highlighting nucleophilic regions at the sulfanylidene group and electrophilic sites on the fluorophenyl ring . Molecular docking (AutoDock Vina) evaluates interactions with biological targets like kinase enzymes (binding energies ≤ -8.5 kcal/mol) .
Q. What in vitro assays are used to assess its biological activity?
- Antimicrobial: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Anticancer: MTT assay (IC50 ~12 µM in HeLa cells) linked to apoptosis via caspase-3 activation .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in stereochemical assignments?
Discrepancies between NMR (apparent E/Z isomerism) and SC-XRD data are resolved using SHELXL refinement (R-factor ≤ 0.05). For example, the Z-configuration of the ethenyl group is confirmed via anisotropic displacement parameters and hydrogen bonding (N–H···O=C, 2.8 Å) . Data contradictions (e.g., rotational disorder in the triazolone ring) are mitigated by TWINABS for multi-component crystals .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Design of Experiments (DoE): Response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading) for Suzuki-Miyaura coupling (yield optimization from 45% to 72%) .
- Heuristic algorithms: Bayesian optimization adjusts reaction parameters (e.g., solvent polarity, stoichiometry) to reduce byproduct formation (e.g., elimination of fluorophenyl diastereomers) .
Q. How do structural modifications (SAR) influence its kinase inhibition profile?
- Triazolone ring substitution: Replacing sulfanylidene with oxo groups reduces IC50 by 3-fold (e.g., 12 µM → 4 µM) due to enhanced hydrogen bonding with ATP-binding pockets .
- Fluorophenyl positional isomers: 2-Fluoro derivatives show 10x higher selectivity for JAK3 over JAK2 compared to 3-fluoro analogs .
Q. What analytical techniques quantify degradation products under physiological conditions?
- LC-MS/MS identifies hydrolytic degradation (t1/2 ~6 h in PBS pH 7.4), with major products including 4-methylbenzoic acid and fluorophenyl-triazolone fragments.
- Accelerated stability studies (40°C/75% RH) show <5% degradation after 4 weeks when stored in amber vials with desiccants .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
